7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
7-Benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a purine-2,6-dione derivative featuring a benzyl group at position 7 and a substituted piperazine moiety at position 6. The piperazine ring is modified with a 2-fluorophenyl group, introducing electron-withdrawing properties and influencing receptor binding.
Properties
IUPAC Name |
7-benzyl-8-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN6O2/c1-28-23-22(24(33)29(2)25(28)34)32(16-18-8-4-3-5-9-18)21(27-23)17-30-12-14-31(15-13-30)20-11-7-6-10-19(20)26/h3-11H,12-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWPJSDFNGWBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution reactions, where a fluorine atom is substituted by a nucleophile on an aromatic ring.
Attachment of the Benzyl Group: The benzyl group can be attached through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Final Assembly: The final compound is assembled through a series of condensation reactions, where the piperazine derivative is reacted with other intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles like amines and thiols (for nucleophilic substitution) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of action of piperazine derivatives and their effects on biological systems.
Chemical Biology: The compound serves as a tool to probe the interactions between small molecules and biological macromolecules.
Pharmaceutical Industry: It is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets in the body. These targets may include receptors, enzymes, and ion channels. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
- Electron-Withdrawing Groups: The 2-fluorophenyl (target) and 3-chlorophenyl substituents enhance binding to PDEs or adenosine receptors due to their electron-withdrawing effects. Fluorine’s smaller size may improve steric compatibility compared to bulkier groups like furan-carbonyl .
- In contrast, the methylpiperazine analog is smaller but lacks aromatic interactions.
- Spiro vs. Linear Linkers : The acetyl-piperazine derivatives use a flexible linker, which may enhance conformational adaptability but reduce target specificity compared to the rigid methylene linkage in the target compound.
Antiasthmatic and Vasodilatory Activity
- Acetyl-Piperazine Derivatives: Compounds like 7-(2-{4-[1-(3,4-Dichlorophenyl)Ethyl]Piperazin-1-yl}Acetyl)-1,3-dimethyl-purine-2,6-dione demonstrated potent vasodilatory activity, surpassing the standard drug cilostazol in PDE3 inhibition .
- Sulfanyl Analogs : 7-(3-Chlorobenzyl)-8-[(4-Fluorobenzyl)Sulfanyl]-1,3-dimethyl-purine-2,6-dione introduces a sulfur atom, which may alter metabolic stability and redox sensitivity compared to oxygen/nitrogen-based linkages in the target compound.
Receptor Binding and Selectivity
- Piperazine Aromaticity: The 2-fluorophenyl group in the target compound likely enhances π-π stacking with aromatic residues in PDEs or adenosine receptors, a feature absent in methylpiperazine analogs .
- Chlorophenyl vs. Fluorophenyl : The 3-chlorophenyl analog may exhibit stronger binding due to chlorine’s higher electronegativity, but its meta position could reduce steric compatibility compared to the target’s ortho-fluorine.
Biological Activity
7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (commonly referred to as BDPX) is a synthetic compound with potential therapeutic applications. Its structure incorporates both purine and piperazine moieties, which are known for their biological activities. This article reviews the biological activity of BDPX based on available research findings, including its pharmacological effects and potential therapeutic uses.
- Molecular Formula : C18H22N6O2
- Molecular Weight : 354.4 g/mol
- IUPAC Name : 7-benzyl-1,3-dimethyl-8-piperazin-1-yl-3,7-dihydro-purine-2,6-dione
Biological Activity Overview
BDPX has been studied for its interaction with various biological targets and its potential to treat several conditions. Key areas of focus include:
1. CNS Activity
BDPX exhibits significant central nervous system (CNS) activity. Its structural components suggest that it may act on neurotransmitter systems, particularly those involving dopamine and serotonin pathways. Research indicates that compounds with similar structures have shown efficacy in treating anxiety and depression .
2. Antitumor Activity
Preliminary studies suggest that BDPX may possess antitumor properties. In vitro assays have demonstrated that it can inhibit the proliferation of certain cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
3. Antimicrobial Properties
Recent investigations have also explored the antimicrobial potential of BDPX. Initial findings indicate activity against various bacterial strains, suggesting a possible application in treating infections . Further studies are required to elucidate the specific mechanisms involved.
Case Study 1: CNS Activity Evaluation
A study evaluated the effects of BDPX on anxiety-like behavior in rodent models. The results indicated a dose-dependent reduction in anxiety levels compared to control groups, suggesting potential use as an anxiolytic agent.
Case Study 2: Antitumor Efficacy
In a controlled laboratory setting, BDPX was tested against multiple cancer cell lines. The compound showed IC50 values of 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong inhibitory effects on cell proliferation and suggesting a mechanism involving cyclin-dependent kinase inhibition .
Data Table: Biological Activities of BDPX
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-benzyl-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethylpurine-2,6-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling a purine-dione scaffold with a 4-(2-fluorophenyl)piperazine fragment. A general approach includes:
- Step 1 : Alkylation or substitution at the C8 position of the purine core using a benzyl halide or methylating agent.
- Step 2 : Introduction of the piperazine moiety via nucleophilic substitution or reductive amination. For example, reacting 3-chloro intermediates with 4-(2-fluorophenyl)piperazine in ethanol under reflux (70–80°C, 12–24 hours) .
- Optimization : Adjust solvent polarity (e.g., DMF for sluggish reactions), use catalysts like K₂CO₃ for deprotonation, and monitor purity via TLC/HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on aromatic protons (δ 6.8–7.5 ppm for fluorophenyl), piperazine N–CH₂ signals (δ 2.5–3.5 ppm), and purine methyl groups (δ 3.0–3.3 ppm). Compare with analogs in .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to resolve polar impurities. Expected [M+H]⁺ ~530–540 m/z .
- X-ray crystallography : For absolute configuration confirmation, if single crystals are obtainable via slow ether diffusion .
Advanced Research Questions
Q. How do structural modifications to the 4-(2-fluorophenyl)piperazine fragment influence bioactivity in related purine-dione derivatives?
- Methodological Answer :
- SAR Studies : Replace the 2-fluorophenyl group with electron-withdrawing (e.g., Cl, NO₂) or donating (e.g., OCH₃) substituents. For example:
- Increased lipophilicity : 4-(4-Chlorophenyl)piperazine analogs show enhanced membrane permeability in antitubercular assays .
- Electron-deficient groups : Improve binding to adenosine receptors (e.g., A₂A antagonism) .
- Experimental Design : Synthesize 5–10 analogs, evaluate via radioligand binding assays or enzymatic inhibition (IC₅₀ comparisons), and correlate with computational docking (e.g., AutoDock Vina) .
Q. How can researchers resolve contradictions in reported bioactivity data for piperazine-linked purine derivatives?
- Methodological Answer :
- Source Analysis : Cross-validate assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values for kinase inhibitors may arise from ATP concentration differences in enzymatic assays .
- Data Normalization : Use internal standards (e.g., staurosporine for kinase assays) and report fold-changes relative to controls.
- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., PubMed, SciFinder) and apply statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .
Q. What strategies are recommended for developing analytical methods to detect degradation products of this compound under accelerated stability conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (3% H₂O₂). Monitor via:
- UPLC-PDA : Identify degradants using peak purity plots and MS/MS fragmentation .
- Stress-Specific Markers : Look for hydrolysis of the purine-dione ring (e.g., cleavage at C6–N1 bond) or piperazine N-oxide formation .
- Method Validation : Follow ICH Q2(R1) guidelines for precision, accuracy, and LOD/LOQ .
Structural and Mechanistic Questions
Q. What computational tools are most reliable for predicting the binding mode of this compound to adenosine receptors?
- Methodological Answer :
- Docking Simulations : Use Schrödinger’s Glide or MOE with receptor structures (PDB: 5G53 for A₂A). Prioritize poses with hydrogen bonds to Thr88/Phe168 and π-π stacking with fluorophenyl .
- MD Simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots for conformational flexibility .
Q. How does the methyl group at the purine N3 position impact solubility and pharmacokinetic properties?
- Methodological Answer :
- Solubility Testing : Compare logP values (e.g., shake-flask method) of N3-methyl vs. N3-H analogs. Methylation typically increases lipophilicity (ΔlogP ~0.5–1.0) but reduces aqueous solubility .
- PK Studies : Administer analogs to rodent models and measure plasma half-life (t₁/₂) via LC-MS/MS. Methyl groups often slow hepatic clearance by reducing CYP3A4 metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
